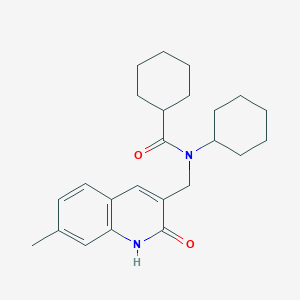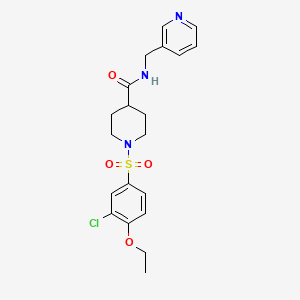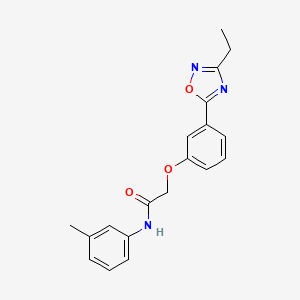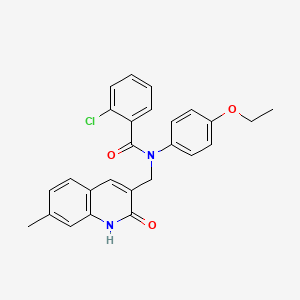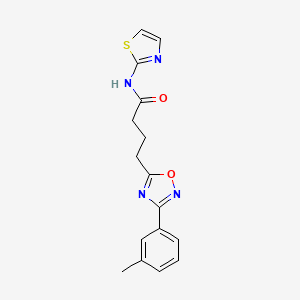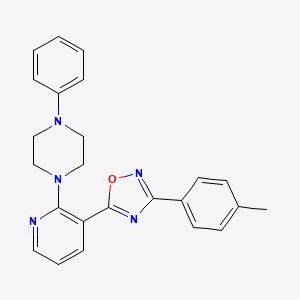
5-(2-(4-phenylpiperazin-1-yl)pyridin-3-yl)-3-(p-tolyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-(4-phenylpiperazin-1-yl)pyridin-3-yl)-3-(p-tolyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known by its chemical abbreviation, PPOP.
Mécanisme D'action
The mechanism of action of PPOP is not fully understood. However, it has been proposed that PPOP interacts with specific receptors in the body, leading to the activation of various signaling pathways. This, in turn, leads to the observed biological effects of PPOP.
Biochemical and Physiological Effects:
PPOP has been shown to exhibit various biochemical and physiological effects. In vitro studies have demonstrated that PPOP has anti-tumor activity against a variety of cancer cell lines. PPOP has also been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Furthermore, PPOP has been shown to have anti-depressant activity by modulating the levels of neurotransmitters in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of PPOP is its high potency, which makes it a valuable tool for studying the biological effects of specific receptors. However, the limitations of PPOP include its poor solubility in water, which can make it difficult to administer in certain experiments. Additionally, PPOP has not been extensively studied in vivo, which limits its potential applications in the field of medicine.
Orientations Futures
There are several future directions for the study of PPOP. One potential direction is to investigate its potential as a therapeutic agent for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of PPOP and its potential interactions with other drugs. Finally, the development of more soluble analogs of PPOP could expand its potential applications in various scientific fields.
Conclusion:
In conclusion, PPOP is a chemical compound that has shown promising results in various scientific fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further studies are needed to fully understand the potential of PPOP as a therapeutic agent and its interactions with other drugs.
Méthodes De Synthèse
The synthesis of PPOP involves the reaction of 2-(4-phenylpiperazin-1-yl)pyridine-3-carboxylic acid with p-tolylhydrazine in the presence of phosphorous oxychloride and triethylamine. The reaction mixture is then heated to form PPOP. The purity of the compound is ensured by recrystallization from ethanol.
Applications De Recherche Scientifique
PPOP has been extensively studied for its potential applications in various scientific fields. It has shown promising results in the field of medicinal chemistry, where it has been tested for its anti-tumor, anti-inflammatory, and anti-depressant activities. PPOP has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Propriétés
IUPAC Name |
3-(4-methylphenyl)-5-[2-(4-phenylpiperazin-1-yl)pyridin-3-yl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O/c1-18-9-11-19(12-10-18)22-26-24(30-27-22)21-8-5-13-25-23(21)29-16-14-28(15-17-29)20-6-3-2-4-7-20/h2-13H,14-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEWCDIBUWPASKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{3-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-4-phenylpiperazine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



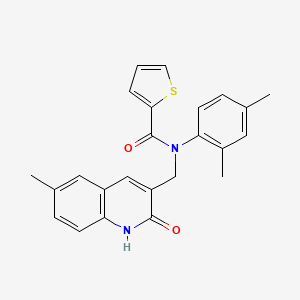
![N-(4-methoxyphenyl)-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7693988.png)


![5-((1-ethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid](/img/structure/B7694005.png)
